Decarestrictine A

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Decarestrictine D, closely related to Decarestrictine A, involves stereoselective oxygenation of (2Z,4E)-alkadienyl alcohol, synthesized through a nickel-catalyzed coupling reaction. This process highlights the efficiency and protective-group-dependent yield, particularly with tri-MOM protective groups, showcasing the complexity and challenges in synthesizing such molecules (Kobayashi et al., 2005).

Molecular Structure Analysis

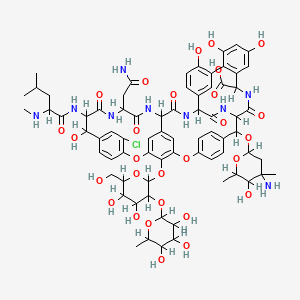

The molecular structure of Decarestrictine L, another member of the decarestrictine family, was elucidated through total synthesis utilizing a C2 symmetrical diepoxide chiral synthon, demonstrating the intricate stereocontrolled construction of its tetrahydropyranyl nucleus (Machinaga & Kibayashi, 1993).

Chemical Reactions and Properties

The synthesis routes of Decarestrictines often involve key steps such as ring-closing metathesis (RCM) and Yamaguchi esterification. These methods are crucial for constructing the core structure and highlighting the stereoselectivity and functional group compatibility required for these complex molecules (Gupta & Kumar, 2008).

Physical Properties Analysis

Detailed analysis of physical properties specific to Decarestrictine A is not directly available; however, the physical properties of such compounds can generally be inferred from their molecular structure, such as solubility, melting points, and optical rotation, which are critical for their biological activity and synthesis optimization.

Chemical Properties Analysis

The chemical properties of decarestrictines, including reactivity, stability, and functional group characteristics, play a significant role in their synthesis and potential biological activities. For instance, the protective-group-dependent efficiency in the macrocyclization process illustrates the importance of understanding these properties for successful synthesis (Kobayashi et al., 2005).

Wissenschaftliche Forschungsanwendungen

The synthesis of different decarestrictines has been a major focus, employing techniques like intramolecular 1,4-addition, ring-closing metathesis, and oxygenation of alkadienyl alcohols. These methods are crucial in constructing the core structure of decarestrictines, including Decarestrictine A (Nokami, Taniguchi, & Ogawa, 1995).

Several studies have described total syntheses of decarestrictines, highlighting the importance of stereochemistry in their synthesis. This involves the use of chiral synthons and strategies like hydrolytic kinetic resolution and Sharpless asymmetric dihydroxylation (Mohapatra et al., 2009).

Research into the synthesis of decarestrictine analogues, such as botryolides, from cultures of various fungi has also been conducted. These studies contribute to the understanding of the structural and stereochemical diversity within the decarestrictine family (Sy et al., 2008).

Investigations into the biosynthesis of the decarestrictine family have revealed interesting aspects, such as the involvement of non-enzymatic reactions in their formation. This sheds light on the complex biosynthetic pathways leading to various decarestrictines (Mayer & Thiericke, 1993).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

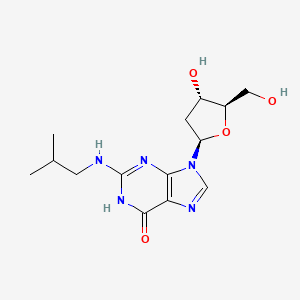

IUPAC Name |

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWPVPJYCLLPQL-PHKLUEOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)C=CC(CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarestrictine A | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)